molecular formula C11H10ClNO2 B14899134 1-(2-Chloroethyl)-5-methylindoline-2,3-dione

1-(2-Chloroethyl)-5-methylindoline-2,3-dione

Cat. No.: B14899134
M. Wt: 223.65 g/mol
InChI Key: FHTIEEPRGXDGFW-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-5-methylindoline-2,3-dione is a chemical compound that belongs to the class of indoline derivatives Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-5-methylindoline-2,3-dione typically involves the reaction of 5-methylindoline-2,3-dione with 2-chloroethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Chloroethyl)-5-methylindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chloroethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloroethyl)-5-methylindoline-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a bioactive compound with various biological effects.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-5-methylindoline-2,3-dione involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This compound may also interfere with cellular pathways, affecting processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

1-(2-Chloroethyl)-5-methylindoline-2,3-dione can be compared with other similar compounds such as:

    1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Known for its use in chemotherapy.

    1-(2-Chloroethyl)-3-methyl-1-nitrosourea: Another nitrosourea derivative with anticancer properties.

    1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea: Similar in structure and used in cancer treatment. These compounds share structural similarities but differ in their specific applications and biological activities. The uniqueness of this compound lies in its indoline core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

1-(2-chloroethyl)-5-methylindole-2,3-dione

InChI

InChI=1S/C11H10ClNO2/c1-7-2-3-9-8(6-7)10(14)11(15)13(9)5-4-12/h2-3,6H,4-5H2,1H3

InChI Key

FHTIEEPRGXDGFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCl

Origin of Product

United States

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